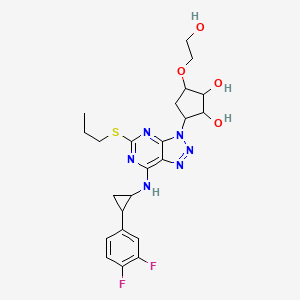
Ticagrelor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ticagrelor is a medication used primarily for the prevention of thrombotic events such as myocardial infarction and stroke in patients with acute coronary syndrome or a history of myocardial infarction . It is a P2Y12 platelet inhibitor that prevents thrombosis and reduces the risk of cardiovascular events . Unlike other antiplatelet drugs, this compound is not a prodrug and does not require metabolic activation .
Métodos De Preparación
The synthesis of ticagrelor involves a four-step reaction process. Each reaction step is optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare the intermediate compound involves the use of response surface methodology. One-pot reactions are used to telescope the next three steps, resulting in a 75% overall yield . Another method involves the condensation of pyrimidine amine derivative with cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound through diazotization with resin-NO2 in a water and acetonitrile mixture .
Análisis De Reacciones Químicas
Ticagrelor undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: Substitution reactions, particularly involving the triazole ring, are significant in the synthesis of this compound.
Common Reagents and Conditions: Reagents such as ethylene glycol, acetonitrile, and resin-NO2 are commonly used in the synthesis.
Major Products: The major product of these reactions is this compound itself, with high purity and yield.
Aplicaciones Científicas De Investigación
Ticagrelor has a wide range of applications in scientific research:
Mecanismo De Acción
Ticagrelor exerts its effects by selectively binding to the P2Y12 receptor on platelets, thereby inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation . Unlike other antiplatelet drugs, this compound binds to a different site on the P2Y12 receptor, making it an allosteric antagonist . This binding is reversible, allowing for a rapid onset and offset of action .
Comparación Con Compuestos Similares
Ticagrelor is often compared with other P2Y12 receptor antagonists such as clopidogrel and prasugrel . Unlike clopidogrel and prasugrel, this compound does not require metabolic activation and binds reversibly to the P2Y12 receptor . This results in a faster onset and more potent inhibition of platelet aggregation . Additionally, this compound has a unique binding site on the P2Y12 receptor, distinguishing it from other antiplatelet drugs .
Similar Compounds
Clopidogrel: A thienopyridine class antiplatelet drug that requires metabolic activation and binds irreversibly to the P2Y12 receptor.
This compound’s unique properties make it a valuable compound in the prevention of thrombotic events and a subject of extensive scientific research.
Propiedades
Fórmula molecular |
C23H28F2N6O4S |
|---|---|
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
3-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28) |
Clave InChI |
OEKWJQXRCDYSHL-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
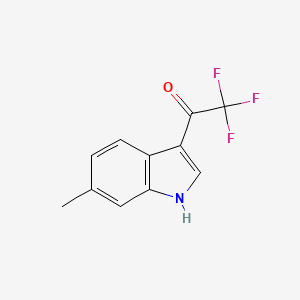
![[4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B8812592.png)

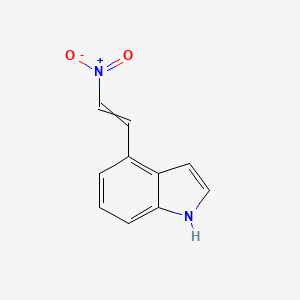

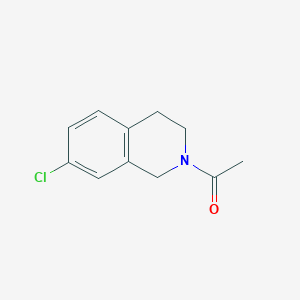
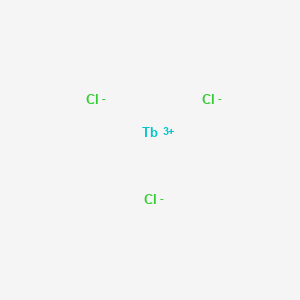
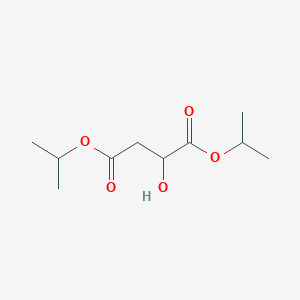
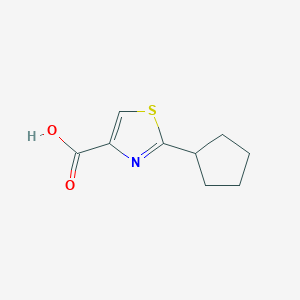
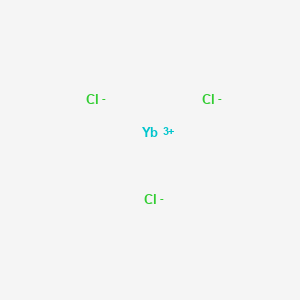

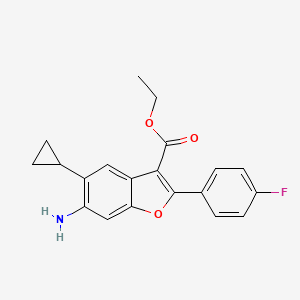
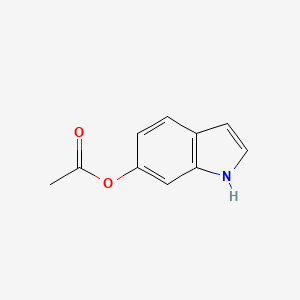
![ethyl 4-{[(E)-(2-nitrophenyl)methylidene]amino}benzoate](/img/structure/B8812678.png)
